(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Catalog No.
S776794
CAS No.
97534-82-2
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxyli...

CAS Number

97534-82-2

Product Name

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

IUPAC Name

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1

InChI Key

XRRRGBIMHQARMF-JTQLQIEISA-N

SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Chiral Pool Synthesis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid serves as a valuable building block in the synthesis of various chiral compounds due to its readily available and well-defined stereochemistry. The presence of the (S) configuration at the C4 position allows for the introduction of desired chirality into target molecules. The benzyloxycarbonyl (CBZ) group acts as a protecting group for the carboxylic acid functionality, allowing for further manipulation of the molecule while maintaining the integrity of the chiral center. Several research studies have employed (S)-CBZ-Oxaproline in the synthesis of complex natural products, pharmaceuticals, and other chiral molecules. [PubChem, National Institutes of Health, ]

Asymmetric Catalysis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be utilized as a chiral ligand in asymmetric catalysis reactions. The presence of the chiral center and the functional groups within the molecule allows it to selectively bind to one enantiomer of a substrate molecule, influencing the reaction pathway and leading to the formation of a specific enantiomer of the product molecule. Research efforts are exploring the development of novel catalysts using (S)-CBZ-Oxaproline for various asymmetric transformations, potentially leading to more efficient and environmentally friendly synthesis of chiral compounds. [ScienceDirect, Asymmetric Catalysis Using Chiral Brønsted Acid Catalysts Derived from (S)-3-((Benzyloxycarbonyl)oxazolidine-4-carboxylic Acid, ]

XLogP3

1

Dates

Modify: 2023-08-15

Explore Compound Types